molecular formula C7H9NO2 B8690850 1-(2-Hydroxyethyl)-1,4-dihydro-4-pyridone

1-(2-Hydroxyethyl)-1,4-dihydro-4-pyridone

Cat. No. B8690850
M. Wt: 139.15 g/mol
InChI Key: GEYGQGNEYQUCMB-UHFFFAOYSA-N
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Patent
US06362336B1

Procedure details

A solution of 1-[2-(tetrahydropyran-2-yloxy)ethyl]-1,4-dihydro-4-pyridone (500 mg, 2.23 mmol) in acetic acid (4 ml), THF (2 ml) and water (1 ml) was heated at 45° C. for 4 hours. The volatiles were removed by evaporation to give 1-(2-hydroxyethyl)-1,4-dihydro-4-pyridone (221 mg, 71%) as an off-white solid.
Name
1-[2-(tetrahydropyran-2-yloxy)ethyl]-1,4-dihydro-4-pyridone
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][CH2:8][CH2:9][N:10]1[CH:15]=[CH:14][C:13](=[O:16])[CH:12]=[CH:11]1>C(O)(=O)C.C1COCC1.O>[OH:7][CH2:8][CH2:9][N:10]1[CH:15]=[CH:14][C:13](=[O:16])[CH:12]=[CH:11]1

Inputs

Step One
Name
1-[2-(tetrahydropyran-2-yloxy)ethyl]-1,4-dihydro-4-pyridone
Quantity
500 mg
Type
reactant
Smiles
O1C(CCCC1)OCCN1C=CC(C=C1)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
OCCN1C=CC(C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 221 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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